4-(2-Bromoanilino)pyridine
Overview
Description
4-(2-Bromoanilino)pyridine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, where the pyridine ring is substituted with a 2-bromoanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Bromoanilino)pyridine can be synthesized through a reaction between 4-aminopyridine and 1-bromo-2-iodobenzene. The reaction typically involves the use of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction proceeds as follows:
Reactants: 4-aminopyridine and 1-bromo-2-iodobenzene.
Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).
Base: Potassium carbonate (K2CO3).
Solvent: Tetrahydrofuran (THF).
Temperature: Reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction is a widely used method in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoanilino)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with different oxidation states.
Scientific Research Applications
4-(2-Bromoanilino)pyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(2-Bromoanilino)pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with significant biological and chemical importance.
2-Bromoaniline: A brominated aniline derivative with applications in organic synthesis.
4-Aminopyridine: A pyridine derivative with applications in medicinal chemistry.
Uniqueness: 4-(2-Bromoanilino)pyridine is unique due to the presence of both a bromine atom and an anilino group attached to the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2-bromophenyl)pyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNBUDLTARKVOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443798 | |
Record name | 4-(2-bromoanilino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86775-99-7 | |
Record name | 4-(2-bromoanilino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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